3-(Pentafluorosulfanyl)benzoic acid
Overview
Description
3-(Pentafluorosulfanyl)benzoic acid is an organosulfur compound with the molecular formula C7H5F5O2S. It is characterized by the presence of a pentafluorosulfanyl group (SF5) attached to the benzene ring, which imparts unique chemical properties to the compound. This compound is of significant interest in various fields of scientific research due to its stability and reactivity under different conditions .
Mechanism of Action
Target of Action
Compounds with the pentafluorosulfanyl group have been shown to exhibit high biological activity , suggesting that they may interact with a variety of biological targets.
Mode of Action
The pentafluorosulfanyl group is known to alter the electrostatic and hydrogen bonding parameters of the molecule, as well as its physicochemical and pharmacokinetic properties . This suggests that the compound may interact with its targets in a unique manner, potentially leading to changes in cellular function.
Pharmacokinetics
Compounds with the pentafluorosulfanyl group have been shown to have good levels of water solubility and log p values , which may impact their bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Pentafluorosulfanyl)benzoic acid . For instance, the pentafluorosulfanyl group is known for its enhanced thermal, chemical, and hydrolytic stability , which could influence the compound’s action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluorosulfanyl)benzoic acid typically involves the introduction of the pentafluorosulfanyl group onto a benzene ring. One common method is the direct fluorination of diaryldisulfides using fluorinating agents such as xenon difluoride (XeF2) or silver(II) fluoride (AgF2). This method, however, often suffers from low yields .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the condensation of benzoic acid derivatives with pentafluorosulfanyl anilines. This approach allows for the preparation of SF5-containing compounds in higher yields and with greater purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Pentafluorosulfanyl)benzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The SF5 group is a strong electron-withdrawing group, leading to substitution reactions primarily at the meta position on the benzene ring.
Oxidation and Reduction: The compound exhibits high chemical stability under oxidizing and reducing conditions, making it resistant to many common reagents.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as concentrated sulfuric acid at elevated temperatures are used to facilitate substitution reactions.
Oxidation and Reduction: The compound remains stable in the presence of strong oxidizing and reducing agents.
Major Products Formed:
Scientific Research Applications
3-(Pentafluorosulfanyl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pentafluorosulfanylbenzene (C6H5SF5): Similar in structure but lacks the carboxylic acid group, making it less versatile in certain applications.
3-Bromobenzoic Acid (C7H5BrO2): Contains a bromine atom instead of the SF5 group, resulting in different reactivity and applications.
3-Nitrobenzoic Acid (C7H5NO4): Contains a nitro group, which is also electron-withdrawing but has different chemical properties compared to the SF5 group.
Uniqueness: 3-(Pentafluorosulfanyl)benzoic acid stands out due to the unique properties imparted by the SF5 group, such as high chemical stability and strong electron-withdrawing effects. These characteristics make it particularly valuable in the synthesis of complex molecules and in applications requiring enhanced stability and reactivity .
Properties
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFDIYXSRGLRAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381322 | |
Record name | 3-(Pentafluorosulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
833-96-5 | |
Record name | 3-(Pentafluorosulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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